5-Propyl-1,3-diazinane-2,4-dione
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Overview
Description
5-n-Propyluracil: is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a propyl group at the 5th position of the uracil ring. It has the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . The compound is primarily used in scientific research, particularly in the synthesis of anti-HIV drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-n-Propyluracil typically involves the alkylation of uracil. One common method is the reaction of uracil with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 5-n-Propyluracil are not widely documented, the general approach involves large-scale alkylation reactions similar to those used in laboratory synthesis. The process would likely involve continuous flow reactors to ensure efficient mixing and heat transfer, optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-n-Propyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the uracil ring.
Substitution: The propyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like tetrahydrofuran (THF).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various alkylated uracil compounds .
Scientific Research Applications
Chemistry: 5-n-Propyluracil is used as a reagent in the synthesis of complex organic molecules, particularly in the development of anti-HIV drugs .
Biology: In biological research, 5-n-Propyluracil serves as a model compound for studying nucleic acid interactions and enzyme mechanisms .
Medicine: The compound’s derivatives have shown potential in antiviral therapies, specifically targeting HIV .
Industry: While its industrial applications are limited, 5-n-Propyluracil is valuable in pharmaceutical research and development .
Mechanism of Action
The mechanism of action of 5-n-Propyluracil and its derivatives involves the inhibition of viral enzymes. For instance, in anti-HIV applications, the compound inhibits the reverse transcriptase enzyme, preventing the replication of the virus . The molecular targets include the active sites of these enzymes, where the compound binds and disrupts their normal function .
Comparison with Similar Compounds
- 6-Phenylselenenyl-5-propyluracil
- 6-Propyl-2-thiouracil
- 4-Propyl-2-thiouracil
Comparison: 5-n-Propyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potency in antiviral applications .
Properties
Molecular Formula |
C7H12N2O2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-propyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C7H12N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h5H,2-4H2,1H3,(H2,8,9,10,11) |
InChI Key |
UEBGVWSWGQQLDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNC(=O)NC1=O |
Origin of Product |
United States |
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